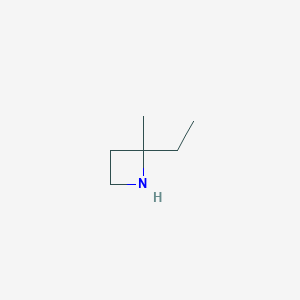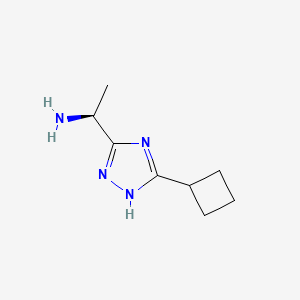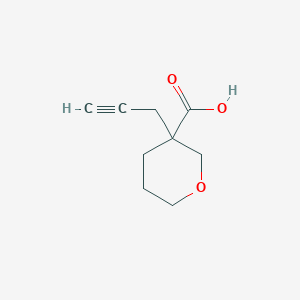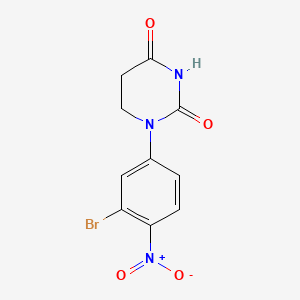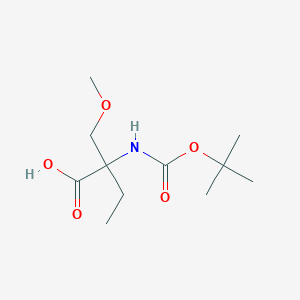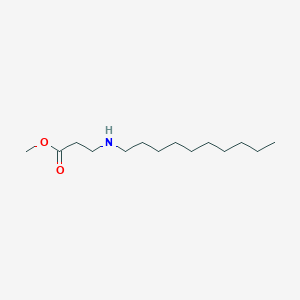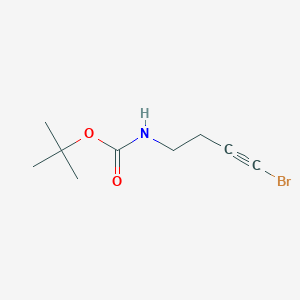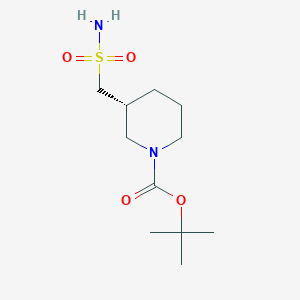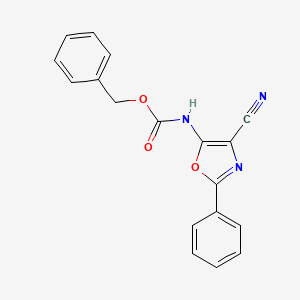![molecular formula C12H10BrN5O2 B13496543 1-[5-Bromo-2-(1,2,4-triazol-1-yl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13496543.png)
1-[5-Bromo-2-(1,2,4-triazol-1-yl)phenyl]hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione is a heterocyclic compound that contains a bromine atom, a triazole ring, and a diazinane-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Diazinane-Dione Formation: The diazinane-dione structure is formed through a cyclization reaction involving a diamine and a diketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[5-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Scientific Research Applications
1-[5-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-[5-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity. The bromine atom may participate in halogen bonding, enhancing the compound’s binding affinity. The diazinane-dione structure can interact with nucleophilic sites in proteins and nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione: Similar structure with a chlorine atom instead of bromine.
1-[5-fluoro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione: Similar structure with a fluorine atom instead of bromine.
1-[5-iodo-2-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione: Similar structure with an iodine atom instead of bromine.
Uniqueness
1-[5-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity contribute to distinct chemical and biological properties, making this compound a valuable candidate for various applications.
Properties
Molecular Formula |
C12H10BrN5O2 |
|---|---|
Molecular Weight |
336.14 g/mol |
IUPAC Name |
1-[5-bromo-2-(1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H10BrN5O2/c13-8-1-2-9(18-7-14-6-15-18)10(5-8)17-4-3-11(19)16-12(17)20/h1-2,5-7H,3-4H2,(H,16,19,20) |
InChI Key |
UHIYIFONNSRKKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)Br)N3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


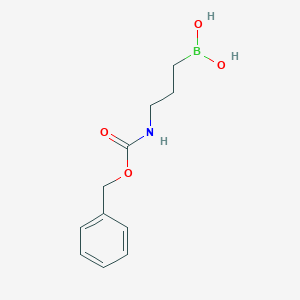
![2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid](/img/structure/B13496466.png)
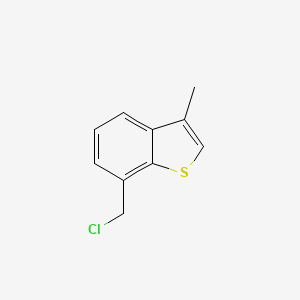

![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dichlorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13496507.png)
